This compound can be sourced from various chemical suppliers and is often utilized as a building block in the synthesis of more complex organic molecules. It is classified under several categories:
The synthesis of Ethyl 3-oxo-4-(3,4,5-trimethoxyphenyl)butanoate typically involves several key steps:
In industrial settings, this synthesis is scaled up using continuous flow reactors to optimize yield and purity while maintaining reaction conditions similar to laboratory methods.
The molecular structure of Ethyl 3-oxo-4-(3,4,5-trimethoxyphenyl)butanoate can be described as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the structure:
Ethyl 3-oxo-4-(3,4,5-trimethoxyphenyl)butanoate is involved in various chemical reactions:
The mechanism of action for Ethyl 3-oxo-4-(3,4,5-trimethoxyphenyl)butanoate involves interaction with biological targets:
This interaction can modulate various biological pathways, making it an important compound in medicinal chemistry.
The physical and chemical properties of Ethyl 3-oxo-4-(3,4,5-trimethoxyphenyl)butanoate include:
Property | Value |
---|---|
Molecular Weight | 306.30 g/mol |
Melting Point | Not available |
Solubility | Soluble in organic solvents |
Boiling Point | Not available |
Density | Not available |
Stability | Stable under standard conditions |
These properties make it suitable for various applications in organic synthesis.
Ethyl 3-oxo-4-(3,4,5-trimethoxyphenyl)butanoate has several notable applications:
Multidrug-resistant pathogens have evolved into a pervasive threat across healthcare systems worldwide, characterized by resistance mechanisms that nullify the efficacy of multiple antibiotic classes. The World Health Organization classifies antimicrobial resistance (AMR) among the top ten global public health threats, with conservative estimates attributing over 700,000 annual deaths to drug-resistant infections—a figure projected to reach 10 million by 2050 without effective countermeasures [8] [10]. Gram-negative pathogens exhibiting extensive drug resistance (XDR), including Pseudomonas aeruginosa, Acinetobacter baumannii, Klebsiella pneumoniae, and Escherichia coli, pose particularly severe challenges due to their complex resistance mechanisms and limited treatment options [5]. Similarly, Gram-positive threats like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) contribute substantially to hospital-acquired infections, mortality, and extended hospitalizations [5] [8].
The economic burden of AMR exacerbates its clinical impact, with global healthcare costs projected to reach $100 trillion annually by 2050 [8] [10]. This financial strain manifests through prolonged hospital stays, expensive second-line therapeutics, and complex infection control measures. Crucially, the pharmaceutical pipeline for novel antibiotics remains critically inadequate; developing a single new antibiotic requires approximately $1 billion and 10–15 years of research, while rapid pathogen adaptation ensures newly introduced drugs face emerging resistance within years [8] [10]. This combination of clinical urgency and economic unsustainability underscores the imperative for innovative antimicrobial scaffolds like Ethyl 3-oxo-4-(3,4,5-trimethoxyphenyl)butanoate, which may circumvent existing resistance mechanisms through novel targets or actions.
Table 1: Global Impact of Key Multidrug-Resistant Pathogens
Pathogen Classification | Resistance Profile | Estimated Annual Mortality | Projected Economic Burden (2050) |
---|---|---|---|
XDR Gram-negative bacteria | Resistance to ≥4 antibiotic classes | >200,000 | $65 trillion (cumulative) |
(e.g., P. aeruginosa, E. coli) | including carbapenems, fluoroquinolones | ||
MRSA | β-lactam, macrolide, fluoroquinolone | >100,000 | $20 trillion (cumulative) |
VRE | Vancomycin, aminoglycoside resistance | Significant contributor | Major healthcare costs |
XDR Mycobacterium tuberculosis | Resistance to ≥4 anti-TB drugs | ~200,000 | Developing country burden |
Succinimide derivatives, characterized by their pyrrolidine-2,5-dione core, constitute a structurally diverse and pharmacologically versatile class of heterocyclic compounds with demonstrated bioactivity across therapeutic domains. Historically, the antiepileptic agents ethosuximide, methsuximide, and phensuximide established the clinical relevance of the succinimide pharmacophore in central nervous system disorders [3]. Contemporary research has significantly expanded this profile, revealing potent antimicrobial, antitumor, anti-inflammatory, and antiviral activities among novel succinimide derivatives, positioning them as privileged scaffolds in medicinal chemistry [3] .
The antimicrobial potential of succinimide derivatives is particularly compelling in the context of drug resistance. Recent investigations demonstrate that structural modifications to the succinimide core, particularly N-substitution with aryl groups and C3/C4 alkylation, significantly enhance bioactivity against resistant pathogens. For instance, novel 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones exhibit broad-spectrum antifungal properties superior to antibacterial effects, with specific efficacy against Candida species and filamentous fungi [2]. Molecular hybridization strategies further augment this potential; integrating succinimide with (thio)urea functionalities enhances hydrogen-bonding capacity with biological targets, as demonstrated by derivatives showing potent inhibition against Staphylococcus aureus (MIC: 8 μg/mL) and Escherichia coli (MIC: 16 μg/mL) . Quantum chemical investigations reveal that such bioactivity correlates with electronic parameters—including frontier molecular orbital energies, dipole moments, and molecular electrostatic potentials—that facilitate target interactions [2] .
Beyond direct antimicrobial effects, succinimide derivatives demonstrate synergistic potential with conventional antibiotics and resistance-modifying properties. Molecular docking studies indicate high-affinity binding to glucosamine-6-phosphate synthase (GlcN-6-P), a critical enzyme in bacterial and fungal cell wall biosynthesis . This target selectivity is particularly advantageous against resistant pathogens, as GlcN-6-P inhibition exerts lethal effects in microbial cells while remaining non-lethal in mammalian systems due to differential enzyme kinetics and cellular persistence .
Table 2: Pharmacological Profile of Bioactive Succinimide Derivatives
Structural Class | Biological Activity | Mechanistic Insights | Relevance to MDR |
---|---|---|---|
1-Aryl-3-ethyl-3-methylpyrrolidine-2,5-diones | Antifungal (Candida spp., Aspergillus) > Antibacterial | Membrane disruption; biofilm inhibition | Broad-spectrum against azole-resistant fungi |
N-(Hetero)aryl succinimides | Anticonvulsant; Antimicrobial | Sodium channel modulation; enzyme inhibition | CNS infections with resistant pathogens |
Thiourea-succinimide hybrids | Antibacterial (Gram-positive > Gram-negative) | GlcN-6-P synthase inhibition; H-bond donor capacity | MRSA; VRE activity |
3,4,5-Trimethoxyphenyl-conjugated | Microtubule disruption; Antiproliferative | Tubulin polymerization inhibition | Resistant solid tumors |
The molecular architecture of Ethyl 3-oxo-4-(3,4,5-trimethoxyphenyl)butanoate integrates two pharmacologically significant motifs: a β-keto ester system and a 3,4,5-trimethoxyphenyl moiety. This conjugation creates a hybrid structure where the biological properties extend beyond simple additive effects, exhibiting synergistic interactions between its component pharmacophores. The 3,4,5-trimethoxyphenyl group represents a privileged structure in medicinal chemistry, extensively validated in tubulin-targeting anticancer agents like combretastatin A-4 derivatives [4]. Its presence confers potent antiproliferative activity through microtubule destabilization, with recent evidence suggesting analogous mechanisms may disrupt bacterial cell division machinery [4] [9].
The molecular geometry of the trimethoxyphenyl moiety plays a critical role in target engagement. The symmetrical substitution pattern with methoxy groups at positions 3, 4, and 5 creates an electron-rich aromatic system capable of extensive hydrophobic interactions and hydrogen bonding. Quantum chemical analyses indicate that the 4-methoxy group specifically enhances electron delocalization across the phenyl ring, increasing dipole moments that favor interactions with biological targets [3] . This electronic profile, combined with the planarity enforced by the symmetrical substitution, facilitates insertion into hydrophobic protein pockets—a property exploited in tubulin-binding anticancer drugs and potentially applicable to microbial targets [4].
The β-keto ester functionality (3-oxobutanoate) adjacent to the trimethoxyphenyl group introduces significant chemical versatility. This moiety exhibits keto-enol tautomerism, enhancing hydrogen-bonding capacity with target proteins. Additionally, the carbonyl groups provide hydrogen-bond acceptor sites, while the acidic α-protons adjacent to the ketone create potential for nucleophilic reactions or chelate formation with metal ions in enzymatic active sites [1] [9]. Molecular modeling suggests this bifunctional system may interact with microbial efflux pumps—particularly resistance-nodulation-division (RND) transporters and major facilitator superfamily (MFS) proteins—that contribute significantly to multidrug resistance phenotypes [8].
Structural comparisons reveal that Ethyl 3-oxo-4-(3,4,5-trimethoxyphenyl)butanoate shares significant homology with established bioactive compounds while maintaining distinct properties. It serves as a synthetic precursor to pharmacologically active succinimides through Knorr pyrrole synthesis or intramolecular condensation reactions [1] . Its structural analog, Ethyl 3-oxo-3-(3,4,5-trimethoxyphenyl)propanoate (CID 76443), demonstrates the significance of the ketone positioning, as β-keto esters exhibit enhanced bioactivity over simple aryl esters [1]. Furthermore, the carboxylic acid derivative alpha-Keto-gamma-(3,4,5-trimethoxyphenyl)-butyric acid (CID 94922069) highlights the importance of the ethyl ester group in membrane permeability and bioavailability [9].
Table 3: Structural Features and Functional Contributions of Ethyl 3-oxo-4-(3,4,5-trimethoxyphenyl)butanoate
Structural Element | Chemical Properties | Potential Pharmacological Contributions | Analogous Bioactive Compounds |
---|---|---|---|
3,4,5-Trimethoxyphenyl moiety | Electron-rich aromatic system; High symmetry | Microtubule disruption; Hydrophobic pocket binding | Combretastatin A-4; Colchicine derivatives |
β-Keto ester system | Keto-enol tautomerism; H-bond acceptor/donor | Enzyme inhibition; Metal chelation; Efflux modulation | Statins; β-ketoacyl-ACP synthase inhibitors |
Ethyl ester group | Enhanced lipophilicity; Metabolic stability | Membrane permeability; Prodrug potential | Cocaine; Procaine |
Aliphatic carbon chain (n=2) | Molecular flexibility; Conformational adaptability | Optimal spacer for pharmacophore presentation | GABA; Pregabalin analogs |
The integration of these structural components creates a molecule with significant three-dimensional complexity despite its apparent simplicity. Molecular conformation analyses indicate that the trimethoxyphenyl plane and the β-keto ester system can adopt multiple relative orientations, suggesting potential for interaction with diverse biological targets. This structural plasticity, combined with the compound's synthetic accessibility, positions Ethyl 3-oxo-4-(3,4,5-trimethoxyphenyl)butanoate as a versatile scaffold for developing novel therapeutic agents against multidrug-resistant pathogens and malignancies [1] [4] [9].
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2